molecular formula C11H9NO B2467892 3-(Pyridin-4-yl)phenol CAS No. 80653-80-1

3-(Pyridin-4-yl)phenol

Cat. No. B2467892
CAS RN: 80653-80-1
M. Wt: 171.199
InChI Key: PHCYRGIPHDLGCF-UHFFFAOYSA-N
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Description

“3-(Pyridin-4-yl)phenol” is a chemical compound that contains a phenol group attached to a pyridine ring. The phenol group consists of a hydroxyl (-OH) group attached to a benzene ring, while the pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom . The compound has a molecular weight of 171.2 .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been reported in the literature. One method involves the condensation of corresponding amidrazones or carboxylic acid hydrazides with 1,2-diones . Another approach is based on isonitrosoacetophenone hydrazones by their condensation with aldehydes followed by aromatization of dihydro-1,2,4-triazines .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenol group attached to a pyridine ring. The InChI code for this compound is 1S/C11H9NO/c13-11-5-3-9(4-6-11)10-2-1-7-12-8-10/h1-8,13H .


Physical And Chemical Properties Analysis

“this compound” is a solid compound. It has a pale-yellow to yellow-brown color . The compound has a molecular weight of 171.2 .

Scientific Research Applications

Luminescent and Magnetic Properties

3-(Pyridin-4-yl)phenol derivatives have been utilized in the synthesis of various ZnII and CoII complexes. These complexes demonstrate significant luminescent and magnetic properties, making them of interest for studies in coordination chemistry. Their UV–vis absorption properties and luminescent characteristics suggest potential applications in fields such as materials science and nanotechnology (Gao et al., 2014).

Fluorescent Organic Dyes

Compounds derived from this compound, specifically tetrahydro (imidazo[1,5-a]pyridin-3-yl)phenols, have been developed as a new class of large Stokes shift organic dyes. These dyes exhibit intense fluorescence and high quantum yields, making them suitable for applications in fluorescence-based technologies and imaging (Marchesi et al., 2019).

Corrosion Inhibition

Schiff's base derivatives of pyridyl substituted triazoles, including those related to this compound, have been studied for their effectiveness as corrosion inhibitors. Their ability to form protective films on metal surfaces suggests potential applications in industrial settings for protecting metals from corrosive environments (Ansari et al., 2014).

Chemo-Sensing and Imaging Applications

Derivatives of this compound have been used to develop hydrazones that exhibit fluorescence "turn on" response towards specific metal ions, such as Al3+. These compounds have applications in chemo-sensing and living cell imaging, providing tools for biological and chemical research (Rahman et al., 2017).

Antimicrobial Properties

The oxidative polycondensation of derivatives of this compound has led to the synthesis of compounds with notable antimicrobial properties. These compounds can be used in the development of new antimicrobial agents or coatings (Kaya et al., 2006).

Catalysis

This compound derivatives have been employed in the synthesis of catalytic complexes, such as pincer palladacycles. These complexes show good activity and selectivity in catalytic processes, indicating their potential use in chemical synthesis and industrial catalysis (Roffe et al., 2016).

Drug Development and Molecular Docking

Derivatives of this compound have been explored in drug development, particularly in the synthesis of inhibitors for specific enzymes like SARS CoV-2 RdRp and topoisomerases. Molecular docking and quantum chemical analyses of these compounds provide insights into their potential as therapeutic agents (Venkateshan et al., 2020).

Future Directions

The future directions for “3-(Pyridin-4-yl)phenol” could involve further exploration of its biological activities and potential applications in pharmaceuticals. Pyridine-containing compounds have shown various types of biological activity, suggesting that “this compound” and its derivatives could have potential applications in drug discovery .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors

Mode of Action

It has been suggested that pyridinols, including 3-(pyridin-4-yl)phenol, can react as nucleophiles . This suggests that this compound may interact with its targets through nucleophilic reactions, leading to changes in the target molecules.

Biochemical Pathways

Similar compounds have been shown to affect various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . This suggests that this compound may also influence a range of biochemical pathways, leading to diverse downstream effects.

Result of Action

Similar compounds have shown various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

Biochemical Analysis

Biochemical Properties

It is known that phenol groups can participate in hydrogen bonding, which allows them to interact with a variety of enzymes, proteins, and other biomolecules . The pyridine ring in the 3-(Pyridin-4-yl)phenol structure could potentially interact with biomolecules through pi stacking or other non-covalent interactions .

Cellular Effects

It is hypothesized that this compound could influence cell function by interacting with various cell signaling pathways, gene expression mechanisms, and metabolic processes .

Molecular Mechanism

It is speculated that this compound could exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Like many other compounds, its effects could potentially change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of this compound in animal models. Future studies could potentially investigate the effects of different dosages of this compound, including any threshold effects, toxic effects at high doses, and overall impact on animal health .

Metabolic Pathways

It is possible that this compound could interact with various enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels .

Transport and Distribution

Future studies could potentially investigate how this compound is transported and distributed, including any interactions with transporters or binding proteins, and any effects on its localization or accumulation .

properties

IUPAC Name

3-pyridin-4-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-11-3-1-2-10(8-11)9-4-6-12-7-5-9/h1-8,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCYRGIPHDLGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80653-80-1
Record name 3-(pyridin-4-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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O=[N+]([O-])c1ccc(-c2ccncc2)cc1O
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O=[N+]([O-])c1c(O)cccc1-c1ccncc1
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Synthesis routes and methods II

Procedure details

B-2. 2-Nitro-5-(4-pyridinyl)phenol--This compound along with two other isomers, namely, 4-nitro-3-(4-pyridinyl)phenol and 2-nitro-3-(4-pyridinyl)phenol (Example B-3), were all obtained when 3-(4-pyridinyl)phenol was nitrated as in Example B-1. To an ice cold mixture of 242 g. of 3-(4-pyridinyl)phenol and 1 liter of glacial acetic acid was added with stirring a solution containing 60 ml. of concentrated nitric acid in 200 ml. of glacial acetic acid over a 40 minutes period, maintaining the reaction temperature between 10°-15° C. The reaction mixture was stirred at room temperature for 1 hour, next gently heated on a steam bath for 4 hours and then allowed to stand at ambient temperature for 16 hours. The reaction mixture was concentrated on a rotary evaporator to remove about 700 ml. of acetic acid. The resulting slurry was poured into 1 liter of water and was neutralized by adding aqueous ammonium hydroxide. The resulting solid was collected, washed with water and dried at 80° C. It was crystallized from acetic acid (2 l.), collected and dried at 80° C. to produce 50.4 g. of 4-nitro-3-(4-pyridinyl)phenol, m.p.>300° C. The mother liquor was concentrated to give another 34 g. of crude 4-nitro-3-(4-pyridinyl)phenol.
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2-Nitro-5-(4-pyridinyl)phenol
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2-nitro-3-(4-pyridinyl)phenol
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